6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole
Description
Properties
IUPAC Name |
6-bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClFN2/c1-5(2)15-8-4-6(11)3-7(13)9(8)14-10(15)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYACADSMSXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Substituted Phenylenediamines with Carbonyl Compounds
Initial Step : The synthesis begins with 5-bromo-3-fluoro-1,2-phenylenediamine or related substituted phenylenediamines reacting with acetic acid or acetone under controlled temperature (0–80°C) to form the benzimidazole ring system via condensation and cyclization. This step is often catalyzed by acid and may utilize reducing agents to facilitate ring closure and substitution at the nitrogen position.
Reaction Conditions : For example, condensation with acetone in the presence of a reducing agent at 0–80°C yields the 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole intermediate with high efficiency and purity.
Alkylation Using Aprotic Solvents and Sodium Hydride
Alkylation Step : Sodium hydride is used to deprotonate the benzimidazole nitrogen in an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran). Then, N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine is added dropwise, and the mixture is heated to 40–100°C for 4–10 hours to introduce the isopropyl substituent at the nitrogen atom.
Purification : After reaction completion, the mixture is cooled, extracted with water and organic solvents, washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated. Recrystallization from n-hexane and water affords the target compound as white crystals.
Reduction Using Sodium Acetate Borohydride
Reduction Step : In a separate approach, the organic phase containing the intermediate is treated with acetone and sodium acetate borohydride at 50°C for 4 hours. This reaction reduces the intermediate to the desired benzimidazole derivative.
Workup and Yield : The reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, washed with water, and the organic phase concentrated to yield a crude product. Recrystallization with n-heptane at 5°C produces a pale yellow to off-white product with an 80% yield and 99% purity.
Alternative Halogenation and Functionalization
Some methods involve preparing substituted benzimidazole intermediates via halogenation of phenylendiamines followed by condensation with substituted benzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) to introduce the chloro and fluoro substituents on the aromatic ring before cyclization.
Purification typically involves extraction, drying over sodium sulfate, and chromatographic techniques using silica gel with ethyl acetate/hexane mixtures to isolate the pure compound.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with acetone | 5-bromo-3-fluoro-1,2-phenylenediamine, acetic acid | 0–80 | Variable | High | Ring closure and isopropyl substitution |
| Alkylation | Sodium hydride, aprotic solvent, N-(4-bromo-2,6-difluoro-phenyl)-N'-isopropylacetamidine | 40–100 | 4–10 | Not specified | Dropwise addition, stirring |
| Reduction | Sodium acetate borohydride, acetone | 50 | 4 | 80 | Monitored by TLC, followed by recrystallization |
| Halogenation and cyclization | 4-bromo-1,2-phenylenediamine, 2-chloro-6-fluorobenzaldehyde | Room temp | 4–12 | 56–77 | Purification by chromatography |
The described synthetic methods emphasize short reaction times, straightforward operations, and reduced environmental impact, making them suitable for industrial scale-up.
The use of sodium acetate borohydride as a mild reducing agent provides high yields and purity, which is critical for pharmaceutical intermediates.
Selective halogenation and substitution strategies allow for precise functionalization of the benzimidazole core, enabling the preparation of derivatives with desired biological activities.
The overall synthetic routes demonstrate efficiency in terms of yield (up to 80%) and purity (up to 99%), with manageable reaction conditions (moderate temperatures and common solvents), supporting their practical application in drug intermediate production.
The preparation of 6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole involves multi-step synthetic strategies centered on condensation of substituted phenylenediamines with carbonyl compounds, followed by selective alkylation and reduction steps. The methods reported utilize mild reagents, moderate conditions, and efficient purification techniques to achieve high yields and purity, making them suitable for pharmaceutical manufacturing. Continuous improvements in reaction optimization and environmental considerations further enhance the industrial viability of these synthetic routes.
Chemical Reactions Analysis
6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromo, chloro, and fluoro groups).
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Organic Synthesis
6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole serves as a crucial intermediate in the synthesis of various complex organic molecules. Its unique structure, featuring multiple halogen substituents, allows for diverse reactivity patterns, making it a versatile building block in organic chemistry.
Reactions Involving the Compound
The compound can undergo several types of chemical reactions:
- Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other functional groups, facilitating the formation of new compounds.
- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, allowing for the construction of biaryl compounds.
- Oxidation and Reduction Reactions: The compound can be oxidized or reduced to create various derivatives with altered properties.
Biological Applications
Pharmaceutical Development
Research indicates that this compound exhibits promising biological activities that are being explored for therapeutic applications:
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activities, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Activity: The compound has shown potential as an anticancer agent. Its mechanism involves the inhibition of specific enzymes associated with cell proliferation, which could lead to reduced tumor growth.
Material Science Applications
Development of New Materials
In addition to its applications in pharmaceuticals, this compound is also utilized in the synthesis of novel materials. Its unique chemical structure allows it to be incorporated into polymers and other materials, potentially enhancing their properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer drugs.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.75 ± 0.15 |
| A549 (Lung Cancer) | 2.10 ± 0.25 |
Case Study 2: Synthesis of Complex Molecules
In another research project, the compound was used as an intermediate in synthesizing a series of new benzimidazole derivatives. The synthetic route involved multiple steps, demonstrating high yields and purity, confirming its utility as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied, such as antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Halogenation : The target compound’s trifunctional halogenation (Br, Cl, F) distinguishes it from simpler derivatives like 6-bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole, which lacks a Cl substituent .
- Polarity : Derivatives with carboxylic acid groups (e.g., CAS 606144-04-1) exhibit higher polarity and solubility in aqueous media compared to the target compound .
Biological Activity
6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole is a synthetic compound belonging to the benzimidazole family, which is renowned for its diverse biological activities. This compound exhibits significant potential in various fields, particularly in medicinal chemistry, due to its antimicrobial, anticancer, and antiviral properties.
The compound's synthesis involves a condensation reaction of 5-bromo-1H-benzimidazole-2-carboxylic acid with 1,1,1-trifluoro-4-chloro-3-buten-2-one using potassium carbonate as a base. This method yields high purity and efficiency, making it suitable for industrial applications.
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity against various bacterial strains. The presence of halogen substitutions (bromo, chloro, and fluoro) enhances its interaction with microbial enzymes, leading to effective inhibition of growth. Studies indicate that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of cell cycle-dependent kinases (CDK4/6), which are crucial for cancer cell division. In preclinical studies, treatment with this compound resulted in a significant reduction in tumor size in xenograft models .
Antiviral Effects
The antiviral properties of this compound have been explored against various viruses. It appears to disrupt viral replication mechanisms by targeting specific viral enzymes or receptors. In vitro studies have shown that it can reduce viral load significantly in infected cell cultures.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. This binding inhibits key enzymatic pathways that are vital for microbial survival and cancer cell proliferation. The unique combination of halogen atoms enhances its binding affinity and selectivity towards these targets.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar benzimidazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 6-Bromo-4-fluoro-1-isopropyl-2-methyl-benzimidazole | Moderate | High | Low |
| 2-Chloro-4-fluoro-benzimidazole | Low | Moderate | High |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values reaching as low as 5 µM after 48 hours of treatment. Further analysis revealed apoptosis induction through caspase activation pathways.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays conducted against E. coli and S. aureus demonstrated that this compound exhibited MIC values comparable to established antibiotics. The study highlighted its potential as an alternative therapeutic agent in combating antibiotic-resistant strains.
Q & A
Q. What are the standard synthetic routes and characterization techniques for 6-bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted o-phenylenediamine derivatives. For halogenated benzimidazoles, cyclization under acidic conditions (e.g., HCl or polyphosphoric acid) with appropriate aldehydes or ketones is common. Key steps include:
- Halogen introduction : Bromine/chlorine via electrophilic substitution or nucleophilic displacement .
- Propan-2-yl group incorporation : Alkylation using isopropyl halides or Mitsunobu reactions .
- Characterization :
- FTIR : Peaks at ~590 cm⁻¹ (C-Br), ~745 cm⁻¹ (C-Cl), and ~1610 cm⁻¹ (C=N, imidazole) confirm functional groups .
- NMR : δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.5–5.0 ppm (N-CH₂), and aromatic proton splitting patterns .
- Mass spectrometry : Molecular ion [M⁺] and fragmentation patterns (e.g., loss of Br/Cl) .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | HCl, reflux, 12h | 73% | FTIR, H NMR |
| Alkylation | Isopropyl bromide, K₂CO₃, DMF | 68% | C NMR, MS |
Q. How can UV-Vis and FTIR spectroscopy be optimized for quality assessment of benzimidazole derivatives?
- Methodological Answer :
- UV-Vis : Use λₘₐₓ in 250–300 nm (π→π* transitions of aromatic/imidazole rings). Calibrate with standard solutions (e.g., 0.1–10 μg/mL in methanol) and validate linearity (R² > 0.99) .
- FTIR : Focus on fingerprint regions (400–1500 cm⁻¹) for halogen and ring vibrations. Baseline correction and deconvolution improve resolution for overlapping peaks (e.g., C-F at ~1100 cm⁻¹ vs. C-Cl) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound as an EGFR or Hedgehog pathway inhibitor?
- Methodological Answer :
- Target Selection : Use crystallographic data (e.g., EGFR kinase domain, PDB ID: 1M17) or SMO receptors (Hedgehog pathway) .
- Docking Workflow :
Ligand Preparation : Optimize geometry (DFT/B3LYP), assign charges (Gasteiger-Marsili).
Grid Definition : Focus on ATP-binding pockets (EGFR) or transmembrane domains (SMO).
Scoring : Compare binding affinities (ΔG) with reference inhibitors (e.g., erlotinib for EGFR).
- Validation : MD simulations (100 ns) to assess stability of halogen-protein interactions (e.g., Br-π stacking) .
Q. What experimental strategies address contradictions in cytotoxicity data for benzimidazole derivatives across cell lines?
- Methodological Answer :
- Assay Harmonization : Use standardized protocols (e.g., MTT/PrestoBlue) with controls (DMSO vehicle, cisplatin positive control).
- Data Normalization : Express IC₅₀ values relative to housekeeping genes (β-actin) or cell count (Hoechst staining) .
- Mechanistic Follow-Up : Pair cytotoxicity with apoptosis assays (Annexin V/PI) or ROS detection to distinguish necrotic vs. programmed cell death .
Q. How can ADMET predictions and in vitro assays mitigate toxicity risks for halogenated benzimidazoles?
- Methodological Answer :
- In Silico Tools :
- Lipinski’s Rule : Assess logP (<5), molecular weight (<500 Da).
- ADMET Predictors : Use SwissADME for bioavailability, ProTox-II for hepatotoxicity .
- In Vitro Testing :
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms (fluorogenic substrates).
- hERG Binding : Patch-clamp assays to evaluate cardiac risk .
Q. What synthetic modifications reduce resistance in benzimidazole-based antifungal agents?
- Methodological Answer :
- Resistance Mechanism : Target β-tubulin mutations (e.g., E198A in Fusarium spp.).
- Design Strategies :
- Introduce bulky substituents (e.g., 4-fluorophenyl) to sterically hinder mutant binding .
- Hybridize with triazoles (e.g., compound 9c in ) to exploit multiple modes of action.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for benzimidazole alkylation reactions?
- Methodological Answer :
- Variable Factors :
- Solvent Polarity : DMF (high polarity) vs. THF (low polarity) alters nucleophilicity .
- Catalyst : K₂CO₃ (mild base) vs. NaH (strong base) affects side reactions (e.g., dehydrohalogenation).
- Optimization : Design a DoE (Design of Experiments) varying solvent, base, and temperature. Use LC-MS to track intermediates and byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
